Glucosamine hydrochloride
Overview
Description
Glucosamine hydrochloride (C6H13NO5 HCL) is the hydrochloride salt of glucosamine . It is an amino sugar and a precursor in the biochemical synthesis of glycosylated proteins and lipids . Glucosamine is a natural compound found in cartilage — the tough tissue that cushions joints .
Molecular Structure Analysis
The crystal morphology of glucosamine hydrochloride (GAH) during antisolvent crystallization was investigated . Particles of different shapes, such as plate-like crystals, leaflike clusters, fan-like dendrites, flower-like aggregates, and spherulites, were produced by tuning the type of antisolvents and crystallization operating conditions .Chemical Reactions Analysis
Glucosamine hydrochloride may react with non-fluorophor 1,3-diphenyl-1,3-propanedione (DPPD), resulting in a condensation product with interesting fluorescent properties .Physical And Chemical Properties Analysis
Glucosamine hydrochloride is a powder with a molecular formula of C6H13NO5.HCl and a molecular weight of 215.64 . It has a melting point of 190 - 194 °C .Scientific Research Applications
Protective Effects Against Free Radical-Induced Damage : Glucosamine hydrochloride exhibited protective effects against oxidative damage in rat erythrocytes, indicating its potential as a pharmaceutical supplement to alleviate oxidative stress (Jamialahmadi et al., 2014).
Metabolic Effects in Dogs : Oral administration of D-Glucosamine hydrochloride in dogs led to changes in amino acid metabolism, suggesting its influence on cellular respiration and potential benefits in cartilage regeneration (Osaki et al., 2012).
Pharmacokinetic Properties : Comparative studies on the bioavailability and pharmacokinetics of glucosamine hydrochloride formulations in humans revealed insights into its absorption and metabolism, which are critical for its therapeutic use (Wu et al., 2012).
Osteoarthritis Management : Research on crystalline glucosamine sulfate (a related compound) emphasized its significance in managing knee osteoarthritis, highlighting its pain-relieving and function-improving effects. However, these findings may not directly apply to glucosamine hydrochloride (Rovati et al., 2012).
Effects on Chondrogenic Differentiation : Studies on cholic acid modified glucosamine showed enhanced cartilage-relevant extracellular matrix deposition, suggesting its potential in promoting chondrogenic differentiation (Xue et al., 2016).
Expression of Growth Factors in Tissue : Oral glucosamine increased expression of transforming growth factor β1 (TGFβ1) and connective tissue growth factor (CTGF) in rat cartilage and kidney, providing a mechanistic rationale for its therapeutic effects (Ali et al., 2011).
Clinical Efficacy in Human Osteoarthritis : Various formulations of glucosamine, including the hydrochloride variant, have been studied for their efficacy in treating human osteoarthritis, though results have been variable and sometimes inconclusive (Henrotin et al., 2012).
Cartilaginous Injury Healing : Glucosamine hydrochloride has shown restorative effects on cartilaginous injuries in animal models, suggesting its potential in tissue repair (Tamai et al., 2002).
Gut Health Impact : Glucosamine supplementation impacted gastrointestinal function, indicating potential benefits for gut health (Moon et al., 2021).
Efficacy in Treatment of Osteoarthritis : A review of clinical evidence highlighted the variable efficacy of glucosamine hydrochloride and chondroitin sulfate in the treatment of osteoarthritis (Distler & Anguelouch, 2006).
Safety And Hazards
properties
IUPAC Name |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-NSEZLWDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037236 | |
Record name | Glucosamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Glucosamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13693 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56322741 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
D-(+)-Glucosamine hydrochloride | |
CAS RN |
66-84-2 | |
Record name | Glucosamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucosamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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